Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the ethyl ester, carbamoyl, and fluorobenzamido groups. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed coupling reactions, esterification, and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
5-(4-(2-ETHOXYCARBONYL-ETHYL)-PHENYL)-5-OXO-PENTANOIC ACID METHYL ESTER: Similar in having ethoxycarbonyl and phenyl groups but differs in the core structure and functional groups.
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate: Shares the ethoxycarbonyl and phenyl groups but has a different heterocyclic core.
The uniqueness of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23FN2O6S |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H23FN2O6S/c1-4-33-24(31)15-9-11-18(12-10-15)27-22(30)20-14(3)19(25(32)34-5-2)23(35-20)28-21(29)16-7-6-8-17(26)13-16/h6-13H,4-5H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
MWBYDDVTFQLMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)OCC)C |
Origin of Product |
United States |
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